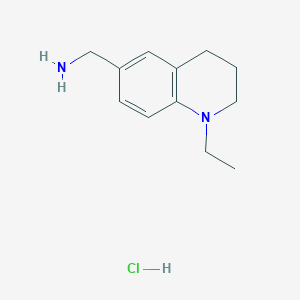

(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride

Description

This compound features a partially hydrogenated quinoline core substituted with an ethyl group at position 1 and a methanamine hydrochloride moiety at position 4. Its structure combines a bicyclic heteroaromatic system with a basic amine group, making it relevant in pharmaceutical research, particularly as a building block for drug candidates targeting neurological or receptor-mediated pathways .

Propriétés

IUPAC Name |

(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-2-14-7-3-4-11-8-10(9-13)5-6-12(11)14;/h5-6,8H,2-4,7,9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAGULVVAQBYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride, a quinoline derivative, is studied in chemistry, biology, medicine, and industry. Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene, but with a nitrogen atom replacing one carbon atom in the ring.

Scientific Research Applications

(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride in Scientific Studies

- Chemistry (1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride serves as a building block in synthesizing complex organic compounds.

- Biology The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have shown that combining quinoline with heterocyclic moieties enhances biological activity, making them suitable for creating more efficient antimicrobial compounds .

- Medicine It is investigated for potential therapeutic uses in treating various diseases.

- Industry The compound is used to develop new materials and chemical processes.

Antimicrobial activity of quinoline derivatives

Certain oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have demonstrated antimicrobial activity against Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum . Compounds 7a and 9c showed significant antimicrobial activity against all tested microorganisms . Compounds 6d and 6e exhibited a minimum inhibitory concentration (MIC) value of 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as antituberculosis agents .

Reaction Products

- Oxidation Products: Quinone derivatives and hydroxylated quinolines.

- Reduction Products: Reduced quinoline derivatives.

- Substitution Products: Substituted quinolines with different functional groups.

Mécanisme D'action

The mechanism by which (1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparaison Avec Des Composés Similaires

Core Heterocyclic Variations

a. Quinoline vs. Benzopyran Derivatives

- (1-Ethyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine Hydrochloride (): Structural Difference: Replaces the quinoline nitrogen with an oxygen atom in a benzopyran system. Impact: Reduced basicity due to the absence of a nitrogen atom in the aromatic ring. The benzopyran system may confer different electronic and steric properties, affecting binding affinity in biological systems .

b. Quinoline vs. Pyrazole/Thiazole Derivatives

Substituent Effects

a. Ethyl Group Positioning

- 6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline Hydrochloride (): Structural Difference: Ethyl group at position 3 (vs. position 1 in the target compound) and a hydrazino group at position 2. Impact: Position 3 ethyl may alter ring conformation, while the hydrazino group introduces redox reactivity, differing from the methanamine’s primary amine functionality .

b. Methanamine Hydrochloride vs. Carboxamide/Carboxylate

- N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (): Structural Difference: Carboximidamide substituent instead of methanamine.

Physicochemical Properties

Key Observations :

- The target compound’s dihydroquinoline core provides moderate lipophilicity (LogP 2.1), balancing solubility and membrane permeability.

- Electron-withdrawing groups (e.g., nitro in ) reduce basicity (pKa 7.8 vs. 8.9 for the target), affecting ionization and bioavailability.

Activité Biologique

(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride is a compound belonging to the quinoline derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is (1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride. Its molecular structure features a quinoline ring system that contributes to its biological activity. The compound can be synthesized through various chemical reactions involving quinoline derivatives.

The biological activity of (1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride is attributed to its interactions with specific molecular targets. It may bind to receptors or enzymes, leading to various biological responses. The exact mechanism can vary based on the specific application and the derivatives involved.

Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, (1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride has shown efficacy against various bacterial strains. A recent study reported an IC50 value of 12.5 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Antiviral Activity

Research has also explored the antiviral potential of this compound. It has been shown to inhibit viral replication in vitro, particularly against influenza viruses. The mechanism involves interference with viral entry and replication processes .

Anticancer Properties

The anticancer activity of (1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride has been documented in several studies. For example, it demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF7 with IC50 values of 15 µM and 18 µM respectively. The structure–activity relationship (SAR) analysis suggests that modifications to the quinoline ring can enhance its anticancer efficacy .

Research Findings and Case Studies

| Study | Biological Activity | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Study A | Antimicrobial | 12.5 µg/mL | Staphylococcus aureus |

| Study B | Antiviral | Not specified | Influenza virus |

| Study C | Anticancer | 15 µM | HeLa |

| Study D | Anticancer | 18 µM | MCF7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.